N-(4-ethoxyphenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-ETHOXYPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a compound that features a benzamide core substituted with ethoxy, methoxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-ethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction, where the benzamide intermediate is reacted with thiophene-2-carbaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene group can interact with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ETHOXYPHENYL)-2-((5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE: Similar structure with a thiadiazole ring instead of a thiophene ring.
N-(4-ETHOXYPHENYL)-2-((5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE: Another similar compound with a different heterocyclic ring.
Uniqueness
N-(4-ETHOXYPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the specific combination of ethoxy, methoxy, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21NO3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-19-12-8-17(9-13-19)22(15-20-5-4-14-26-20)21(23)16-6-10-18(24-2)11-7-16/h4-14H,3,15H2,1-2H3 |
InChI Key |
AVRGHDILBXKWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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